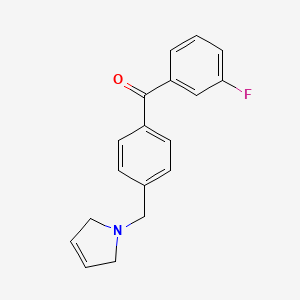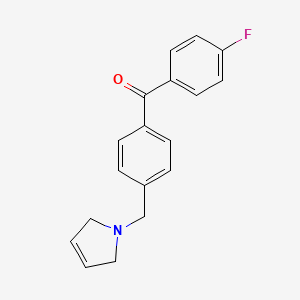![molecular formula C17H23NO3 B1325699 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898771-02-3](/img/structure/B1325699.png)
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, also known as Nootkatone, is a terpene that has gained interest for its unique properties. It has a molecular formula of C17H23NO3 and an average mass of 289.369 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate: has been evaluated for its potential as an anticonvulsant. Researchers have synthesized analogs of this compound to test their efficacy in preventing seizures. These studies involve administering the compounds to mice and observing their activity in maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests, as well as assessing their effects on motor coordination .
AMPA Receptor Antagonism
This compound has shown promise as an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. The AMPA receptor is critical in the central nervous system for fast synaptic transmission. The antagonistic action of this compound could be beneficial in treating conditions like epilepsy, where excitatory neurotransmission is imbalanced .
Neuroprotective Effects
Due to its activity on AMPA receptors, Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate may offer neuroprotective benefits. This is particularly relevant in conditions of kainate-induced neurotoxicity, where excessive stimulation of neurons leads to damage. By inhibiting this overstimulation, the compound could protect neural tissues .
Antiviral Therapeutics
Compounds related to Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate have been studied for their antiviral properties. Specifically, derivatives containing five-membered heteroaryl amines have shown higher antiviral activity against viruses such as the Newcastle disease virus, comparable to known antiviral drugs like Ribavirin. This suggests potential for this compound in developing new antiviral medications .
Therapeutic Applications
The therapeutic applications of this compound are broad due to its chemical structure and biological activity. It has been the subject of research for its potential in treating various diseases, leveraging its pharmacological properties.
Environmental Applications
Beyond its medical applications, Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate has also garnered attention for its possible environmental applications. This could include roles in biodegradation processes or as a part of environmental remediation strategies.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[3-(pyrrolidin-1-ylmethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNDXIGUZVPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643230 |
Source


|
| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate | |
CAS RN |
898771-02-3 |
Source


|
| Record name | Ethyl γ-oxo-3-(1-pyrrolidinylmethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)






